molecular formula C15H13BrO2 B8260005 Benzyl 2-(3-bromophenyl)acetate

Benzyl 2-(3-bromophenyl)acetate

Cat. No.: B8260005
M. Wt: 305.17 g/mol
InChI Key: ZDAIDQIGCWSGMV-UHFFFAOYSA-N
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Description

Benzyl 2-(3-bromophenyl)acetate is an organic compound with the molecular formula C15H13BrO2 It is a derivative of phenylacetic acid, where the phenyl group is substituted with a bromine atom at the meta position and esterified with benzyl alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 2-(3-bromophenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 3-bromophenylacetic acid with benzyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another method involves the use of benzyl bromide and 3-bromophenylacetic acid in the presence of a base such as potassium carbonate. This reaction proceeds via a nucleophilic substitution mechanism, where the bromide ion is displaced by the carboxylate anion, forming the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are used to facilitate the esterification reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(3-bromophenyl)acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents like ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: The major products are the substituted derivatives of this compound, depending on the nucleophile used.

    Oxidation: The major product is 3-bromophenylacetic acid.

    Reduction: The major product is 3-bromophenylethanol.

Scientific Research Applications

Benzyl 2-(3-bromophenyl)acetate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: It is used in the development of new drugs, particularly those targeting neurological and inflammatory conditions.

    Biological Studies: It is used as a probe to study enzyme mechanisms and receptor interactions.

    Industrial Applications: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 2-(3-bromophenyl)acetate depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic conversion. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which may have biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(3-bromophenyl)acetate: Similar structure but with a methyl ester group instead of a benzyl ester group.

    Ethyl 2-(3-bromophenyl)acetate: Similar structure but with an ethyl ester group instead of a benzyl ester group.

    3-Bromophenylacetic acid: The parent acid of Benzyl 2-(3-bromophenyl)acetate.

Uniqueness

This compound is unique due to the presence of the benzyl ester group, which can influence its reactivity and biological activity. The benzyl group can enhance lipophilicity, improving the compound’s ability to cross biological membranes. Additionally, the bromine atom at the meta position can participate in specific interactions, such as halogen bonding, which can affect the compound’s binding affinity to biological targets.

Properties

IUPAC Name

benzyl 2-(3-bromophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO2/c16-14-8-4-7-13(9-14)10-15(17)18-11-12-5-2-1-3-6-12/h1-9H,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDAIDQIGCWSGMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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